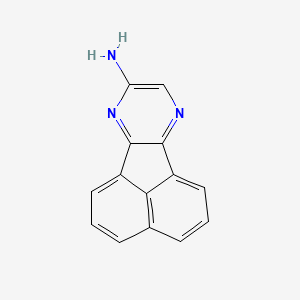

Acenaphtho(1,2-b)pyrazin-8-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

74833-37-7 |

|---|---|

Molecular Formula |

C14H9N3 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

11,14-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,12,14-octaen-12-amine |

InChI |

InChI=1S/C14H9N3/c15-11-7-16-13-9-5-1-3-8-4-2-6-10(12(8)9)14(13)17-11/h1-7H,(H2,15,17) |

InChI Key |

TWMJTZJFYUYBSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=NC=C(N=C4C3=CC=C2)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Acenaphtho 1,2 B Pyrazin 8 Amine Architectures

Single Crystal X-ray Diffraction Analysis of Acenaphtho[1,2-b]pyrazine and Analogues

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. Analysis of Acenaphtho[1,2-b]pyrazine, an important analogue of the title compound, reveals critical details about its molecular and supramolecular structure.

Supramolecular Organization and Intermolecular Interactions (e.g., π-π stacking, dimerization)

In the solid state, Acenaphtho[1,2-b]pyrazine molecules exhibit a distinct supramolecular organization driven by non-covalent interactions. The most prominent feature is the formation of dimers through face-to-face, antiparallel π-π stacking. iucr.orgresearchgate.net The interplanar distance between the stacked molecules within a dimer is 3.417(2) Å, a typical distance for such aromatic interactions which are crucial in stabilizing the crystal lattice. iucr.org These π-π stacking interactions are fundamental forces in the assembly of many organic materials. nih.gov

Crystallographic Symmetry Analysis

The crystallographic analysis of Acenaphtho[1,2-b]pyrazine provides precise details about its crystal symmetry. iucr.org The compound crystallizes in the tetragonal system under the space group P4₂/mbc. iucr.org The unit cell contains eight molecules (Z = 8). The presence of specific symmetry elements within the space group dictates the arrangement of these molecules in the crystal lattice. nih.govaps.org The relatively weak intermolecular forces are consistent with the compound's low observed melting point of approximately 419 K. iucr.org

| Parameter | Value |

|---|---|

| Formula | C₁₄H₈N₂ |

| Molecular Weight | 204.22 |

| Crystal System | Tetragonal |

| Space Group | P4₂/mbc |

| a (Å) | 11.9243 (2) |

| c (Å) | 14.4040 (3) |

| Volume (ų) | 2048.09 (6) |

| Z | 8 |

| Calculated Density (Mg m⁻³) | 1.325 |

| Temperature (K) | 120 (2) |

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number and type of hydrogen atoms in a molecule. For the parent Acenaphtho[1,2-b]pyrazine, the aromatic protons are expected in the downfield region (typically 7.5-9.0 ppm) due to the deshielding effects of the aromatic rings.

In the case of Acenaphtho(1,2-b)pyrazin-8-amine, the protons on the acenaphthene (B1664957) moiety would exhibit chemical shifts similar to the parent compound. However, the introduction of the electron-donating amino (-NH₂) group at the C-8 position of the pyrazine (B50134) ring would cause a significant upfield shift (to a lower ppm value) for the remaining proton on the pyrazine ring (at C-9) due to increased electron density. The protons of the amino group itself would appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. For comparison, the protons on an unsubstituted pyrazine ring appear at approximately 8.6 ppm. chemicalbook.com In 2-aminopyrazine, the ring protons are shifted upfield. chemicalbook.com

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |

|---|---|---|---|

| 7,10-Diaza-8,9-dihydrofluoranthene | CDCl₃ | 7.96 (d, J = 8.4), 7.94 (d, J = 7.0), 7.69 (dd, J₁ = 7.2, J₂ = 7.0), 3.91 (s, 4H) | mdpi.com |

| Acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile | CDCl₃ | 8.52-8.56 (d, 2H), 8.31-8.35 (d, 2H), 7.93-8.01 (t, 2H) | epa.hu |

¹³C NMR Spectral Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. epa.hu The spectrum of Acenaphtho[1,2-b]pyrazine shows several distinct signals corresponding to the different carbon environments in the molecule. mdpi.com The carbons of the pyrazine ring (C-8 and C-9) are typically found at the most downfield positions due to the electron-withdrawing effect of the two nitrogen atoms.

For this compound, the carbon atom directly attached to the amino group (C-8) would experience a significant upfield shift due to the electron-donating resonance effect of the nitrogen lone pair. Conversely, the adjacent carbons (C-7a and C-9) would be shifted downfield. The chemical shifts of the carbons in the acenaphthene portion of the molecule would be less affected but may show minor shifts. This predicted pattern is consistent with the known effects of amino substituents on aromatic systems.

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| Acenaphtho[1,2-b]pyrazine | CDCl₃ | 153.6, 141.1, 132.3, 131.4, 129.6, 129.4, 128.3, 122.7 | mdpi.com |

| 7,10-Diaza-8,9-dihydrofluoranthene | CDCl₃ | 158.6, 141.5, 131.7, 130.7, 128.5, 128.4, 118.7, 45.0 | mdpi.com |

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry provides critical data for confirming its molecular mass and understanding its stability and decomposition pathways under ionization conditions.

The molecular ion peak ([M]⁺) is the most significant signal in the mass spectrum, representing the intact molecule with one electron removed. The presence of an odd number of nitrogen atoms in the structure of this compound dictates that its molecular ion will have an odd mass-to-charge ratio (m/z), a principle known as the nitrogen rule. libretexts.orgyoutube.com

Upon ionization, the molecular ion can undergo fragmentation through various pathways. A common fragmentation mechanism for amines is α-cleavage, which involves the breaking of the bond between the α-carbon and a substituent. libretexts.org In the case of aromatic amines, fragmentation can also involve the loss of small, stable molecules like hydrogen cyanide (HCN). nih.gov The fragmentation of heterocyclic amines often involves the rupture of the heterocyclic rings, leading to a series of characteristic fragment ions. arkat-usa.org

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Proposed Structure/Loss |

| [M]⁺ | 245 | Molecular Ion |

| [M-H]⁺ | 244 | Loss of a hydrogen radical |

| [M-NH₂]⁺ | 229 | Loss of the amino radical |

| [M-HCN]⁺ | 218 | Loss of hydrogen cyanide |

| [M-N₂H₂]⁺ | 215 | Loss from the pyrazine ring |

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary aromatic amine group, the fused aromatic ring system, and the pyrazine ring.

Primary aromatic amines typically show two distinct N-H stretching vibrations in the region of 3500-3300 cm⁻¹. chemicalbook.comacs.org The asymmetric stretch appears at a higher frequency, while the symmetric stretch is found at a lower frequency. An N-H bending (scissoring) vibration is also expected in the 1650-1580 cm⁻¹ region. orgchemboulder.comaip.org The C-N stretching vibration for aromatic amines typically appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com

The aromatic C-H stretching vibrations of the acenaphthene and pyrazine rings are anticipated to occur above 3000 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations within the fused aromatic and pyrazine rings will give rise to a series of bands in the 1600-1400 cm⁻¹ region. arkat-usa.orgchemicalbook.com The out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, are expected in the fingerprint region below 900 cm⁻¹. libretexts.org

Table 2: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3350 | Asymmetric N-H Stretch | Primary Aromatic Amine |

| 3350 - 3250 | Symmetric N-H Stretch | Primary Aromatic Amine |

| > 3000 | C-H Stretch | Aromatic Rings |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Aromatic Amine |

| 1600 - 1400 | C=C and C=N Stretches | Aromatic and Pyrazine Rings |

| 1335 - 1250 | C-N Stretch | Primary Aromatic Amine |

| < 900 | C-H Out-of-Plane Bend | Aromatic Rings |

Note: The wavenumber ranges in this table are predicted based on established group frequencies for similar functional groups and aromatic systems, as a specific experimental FTIR spectrum for this compound was not found in the available literature.

Computational Chemistry and Theoretical Modeling of Acenaphtho 1,2 B Pyrazin 8 Amine

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties from first principles.

Optimized Molecular Geometries and Electronic Structure

A DFT calculation would typically begin by optimizing the molecular geometry of Acenaphtho(1,2-b)pyrazin-8-amine to find its lowest energy conformation. This would involve calculating bond lengths, bond angles, and dihedral angles. The electronic structure analysis would provide insights into the distribution of electron density and the molecular electrostatic potential, highlighting regions of positive and negative charge.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Spatial Distributions and Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. scirp.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net Analysis would involve visualizing the spatial distribution of these orbitals to identify the likely sites for electrophilic and nucleophilic attack.

Molecular Orbital Characterization

A detailed characterization of the molecular orbitals would describe their composition in terms of atomic orbital contributions. This helps to understand the nature of the chemical bonds (e.g., σ, π) and the delocalization of electrons across the fused ring system and the amino substituent.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a standard method for calculating the electronic excited states of molecules, providing valuable information for understanding their photophysical and photochemical behavior. rsc.org

Singlet and Triplet Excited State Energy Calculations (S1, T1, T2)

TD-DFT calculations would be used to determine the energies of the lowest singlet (S1) and triplet (T1, T2) excited states. These energies are fundamental to predicting the absorption and emission spectra of the molecule and understanding its potential for fluorescence or phosphorescence.

Charge Transfer Characterization in Excited States

Upon electronic excitation, the electron distribution within a molecule can change significantly. TD-DFT allows for the characterization of charge transfer (CT) in the excited states. This involves analyzing the change in electron density upon transition from the ground state to an excited state, which can reveal whether excitation leads to intramolecular charge transfer from the amino group donor to the pyrazine (B50134) acceptor portion of the molecule.

Until specific computational research on this compound is published, a comprehensive and data-driven article on this topic cannot be fully realized.

Reactivity and Adsorption Mechanism Simulations

Computational simulations are instrumental in elucidating the reactivity of this compound and its interaction with various surfaces. These methods allow for a detailed analysis of reaction mechanisms and adsorption behaviors that are often difficult to observe experimentally.

Fukui functions are essential local reactivity descriptors derived from Density Functional Theory (DFT). researchgate.net They help in identifying the specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. The analysis is based on the change in electron density of a molecule upon the addition or removal of an electron.

The condensed Fukui functions, ƒk+, ƒk-, and ƒk0, are calculated for each atomic site 'k' in the molecule.

ƒk+ measures the reactivity towards a nucleophilic attack (propensity to accept an electron). A higher value indicates a more reactive site for receiving electrons.

ƒk- measures the reactivity towards an electrophilic attack (propensity to donate an electron). A higher value points to a site that is more likely to be attacked by an electrophile.

ƒk0 indicates reactivity towards a radical attack .

For this compound, theoretical calculations would likely indicate that the nitrogen atoms of the pyrazine ring and the amine group are key sites for electrophilic attack due to the presence of lone-pair electrons. Conversely, the carbon atoms of the acenaphtho and pyrazine rings would be susceptible to nucleophilic attack. The precise reactivity would be quantified by the calculated Fukui indices.

Table 1: Illustrative Fukui Function Indices for Selected Atoms of this compound (Note: This table presents hypothetical data based on general principles of reactivity for similar heterocyclic aromatic amines, as specific experimental or computational data for this exact molecule is not available in the cited sources.)

| Atom | ƒk+ (Nucleophilic Attack) | ƒk- (Electrophilic Attack) | ƒk0 (Radical Attack) |

| N (pyrazine) | 0.052 | 0.135 | 0.094 |

| N (amine) | 0.031 | 0.189 | 0.110 |

| C (adjacent to amine) | 0.115 | 0.045 | 0.080 |

| C (acenaphtho) | 0.098 | 0.062 | 0.080 |

Molecular dynamics (MD) and Monte Carlo simulations are powerful computational techniques used to model the adsorption of molecules onto surfaces. researchgate.net These simulations can predict the adsorption energy, orientation, and dynamics of this compound on various substrates, which is particularly relevant for applications in materials science and catalysis.

In a typical simulation, the molecule and a surface (e.g., a metal or graphene surface) are placed in a simulation box with defined boundary conditions. researchgate.net The interactions between the atoms are described by a force field. The simulation then calculates the trajectory of each atom over time, allowing for the determination of thermodynamic and structural properties of the system.

Key parameters obtained from these simulations include:

Adsorption Energy (Eads): This is the energy released when the molecule adsorbs onto the surface. A more negative value indicates stronger adsorption. It is calculated as:

Eads = Etotal - (Esurface + Emolecule) where Etotal is the total energy of the adsorbed system, and Esurface and Emolecule are the energies of the isolated surface and molecule, respectively.

Binding Geometry: The simulations reveal the preferred orientation of the molecule on the surface, including the distance of specific atoms from the surface and the tilt angle of the molecular plane. For a planar molecule like this compound, a flat-lying orientation is often favored to maximize van der Waals interactions.

Table 2: Sample Data from a Hypothetical Molecular Dynamics Simulation of this compound on a Graphene Surface (Note: The data below is illustrative and based on typical results for the adsorption of similar organic molecules on carbon-based nanomaterials.)

| Simulation Parameter | Value |

| Adsorption Energy (Eads) | -125 kJ/mol |

| Equilibrium Distance (Molecule to Surface) | 3.4 Å |

| Molecular Orientation | Planar, parallel to the surface |

Nonadiabatic Coupling and Energy Gap Law Considerations

Nonadiabatic coupling refers to the interaction between different electronic states of a molecule, which can lead to radiationless transitions (e.g., internal conversion or intersystem crossing). These processes are crucial for understanding the photophysical behavior of molecules, including their fluorescence and phosphorescence properties.

The Energy Gap Law provides a qualitative framework for understanding the rates of nonadiabatic transitions. It posits that the rate of a radiationless transition is inversely proportional to the energy gap between the two electronic states involved. nih.gov A smaller energy gap generally leads to a faster transition.

For this compound, the presence of heteroatoms (nitrogen) and the extended π-conjugated system can lead to a complex manifold of electronic states with relatively small energy gaps between them. Computational methods, such as time-dependent density functional theory (TD-DFT), can be used to calculate the energies of the ground and excited states and to identify regions of the potential energy surface where these states cross or come close in energy (conical intersections).

The nonadiabatic coupling terms can be calculated at these points to quantify the strength of the interaction between the electronic states. A large nonadiabatic coupling and a small energy gap would suggest that excited states of this compound may rapidly decay through internal conversion, potentially leading to low fluorescence quantum yields. However, it's important to note that the static energy gap law can sometimes be insufficient to fully explain the dynamics, as the specific details of the couplings between multiple states also play a decisive role. nih.gov

Reactivity and Further Functionalization Strategies for Acenaphtho 1,2 B Pyrazin 8 Amine

Nucleophilic and Electrophilic Reaction Pathways

The chemical behavior of acenaphtho[1,2-b]pyrazin-8-amine is characterized by both nucleophilic and electrophilic reaction pathways, stemming from the electronic nature of the heterocyclic system and the amino substituent.

Nucleophilic Character: The primary amino group at the 8-position is the principal site of nucleophilicity. However, the electron-withdrawing nature of the pyrazine (B50134) ring diminishes the nucleophilicity of this amino group compared to anilines. Despite this, it can still participate in various nucleophilic reactions. For instance, aminopyrazines can be efficiently coupled with a range of aryl and heteroaryl carboxylic acids to form the corresponding amides. researchgate.netresearchgate.net This transformation is often facilitated by activating agents like methanesulfonyl chloride and N-methylimidazole, which are instrumental in driving the reaction to completion, particularly with electron-deficient amines. researchgate.netresearchgate.net

The pyrazine nitrogen atoms also possess lone pairs of electrons and can act as nucleophilic sites, particularly for protonation or alkylation. However, the fused acenaphthene (B1664957) ring system can modulate this reactivity.

Electrophilic Character: The pyrazine ring system, being electron-deficient, is susceptible to nucleophilic aromatic substitution, especially at positions activated by the ring nitrogen atoms. However, direct nucleophilic substitution on the acenaphtho[1,2-b]pyrazine core is not commonly reported and would likely require harsh conditions or the presence of a good leaving group.

Conversely, electrophilic aromatic substitution on the acenaphthene portion of the molecule is a plausible reaction pathway. The acenaphthene moiety is an electron-rich aromatic system and would be expected to undergo electrophilic attack. The directing influence of the fused pyrazine ring and the amino group would determine the regioselectivity of such reactions. Generally, polycyclic aromatic hydrocarbons can undergo electrophilic aromatic substitution where an electrophile replaces a substituent on the aromatic ring. numberanalytics.com

Oxidation and Reduction Reactions

The acenaphtho[1,2-b]pyrazin-8-amine scaffold can undergo both oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation: The pyrazine ring is generally resistant to oxidation. However, the amino group can be a site for oxidation. The oxidation of amino-substituted heterocycles can be complex and may lead to the formation of nitroso, nitro, or azo compounds, depending on the oxidant and reaction conditions. Mild oxidants are often required to selectively oxidize the amino group without degrading the aromatic system. For instance, phenyliodonium (B1259483) diacetate (PhI(OAc)₂) has been used as a mild and effective oxidant for the synthesis of s-tetrazine derivatives from their 1,4-dihydro precursors. nih.gov

Reduction: The pyrazine ring of the acenaphtho[1,2-b]pyrazine system can be susceptible to reduction. Catalytic hydrogenation or the use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can lead to the saturation of the pyrazine ring, affording the corresponding piperazine (B1678402) derivatives. The specific conditions would dictate the extent of reduction. The reduction of a nitro group to an amine is a common synthetic route, and various reagents such as tin or zinc in acidic media can be used for this selective transformation. youtube.com While the title compound already possesses an amino group, this highlights the general susceptibility of nitrogen-containing heterocycles to reduction. The reduction of imines to amines is another relevant reaction, often achieved with reagents like sodium borohydride or through catalytic hydrogenation. organic-chemistry.org

Targeted Derivatization towards Advanced Molecular Architectures

The functional groups present in acenaphtho[1,2-b]pyrazin-8-amine provide handles for its elaboration into more complex and advanced molecular architectures.

A key strategy for the derivatization of the amino group is through diazotization . The primary aromatic amine can be converted to a diazonium salt using nitrous acid. This versatile intermediate can then undergo a variety of transformations, including Sandmeyer reactions to introduce halides, cyano, or hydroxyl groups, and azo coupling reactions to form vibrant dyes.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of acenaphtho[1,2-b]pyrazin-8-amine. rsc.orgnih.gov The amino group can be a substrate for Buchwald-Hartwig amination reactions to form more complex amines. researchgate.net Furthermore, if a halogen atom is introduced onto the aromatic backbone, Suzuki, Stille, and Sonogashira coupling reactions can be employed to form new carbon-carbon bonds, enabling the construction of extended π-conjugated systems and intricate molecular scaffolds. researchgate.netmdpi.com For example, palladium-catalyzed Sonogashira coupling of amino-halopyridines with terminal alkynes is a key step in the synthesis of azaindoles. mdpi.com

The synthesis of novel aromatic polymers can also be achieved through palladium-catalyzed cross-coupling reactions, highlighting the potential of such building blocks in materials science. researchgate.net Electropolymerization of related acenaphtho[1,2-b]thieno[3,4-e]pyrazine has been shown to produce low band gap conjugated polymers. nih.gov

The following table summarizes potential derivatization reactions:

| Reaction Type | Reagents/Conditions | Potential Product |

| Amide Formation | Carboxylic Acid, Activating Agent (e.g., MsCl, NMI) | N-Acyl-acenaphtho[1,2-b]pyrazin-8-amine |

| Diazotization | NaNO₂, HCl | Acenaphtho[1,2-b]pyrazin-8-yl-diazonium chloride |

| Sandmeyer Reaction | CuX (X = Cl, Br, CN) on diazonium salt | 8-Halo/Cyano-acenaphtho[1,2-b]pyrazine |

| Buchwald-Hartwig Amination | Aryl/Alkyl Halide, Pd catalyst, Base | N-Aryl/Alkyl-acenaphtho[1,2-b]pyrazin-8-amine |

| Suzuki Coupling (on halogenated derivative) | Boronic Acid, Pd catalyst, Base | Aryl-substituted acenaphtho[1,2-b]pyrazine |

Reaction Kinetics and Mechanistic Studies

The kinetics of reactions involving the amino group, such as amide bond formation, are expected to be influenced by the electronic nature of the acenaphtho[1,2-b]pyrazine core. The electron-withdrawing pyrazine ring would decrease the reaction rate compared to more electron-rich anilines. Kinetic studies of the reactions of amino acids and peptides with trinitrobenzenesulfonic acid have shown the importance of factors like pH and the pKa of the amino group. nih.gov Similarly, studies on the reactions of anilines with chloramine (B81541) T have shown a fractional order dependence on the amine, suggesting the formation of a complex in a pre-equilibrium step. utmb.edu

The mechanism of electrophilic substitution on the acenaphthene moiety would likely proceed through a standard arenium ion intermediate. Theoretical studies on aza-polycyclic aromatic hydrocarbons (aza-PAHs) have shown that the presence and position of the nitrogen atom can significantly influence the regioselectivity of reactions and the stability of carbocation intermediates. nih.gov

Photophysical and Advanced Electronic Properties of Acenaphtho 1,2 B Pyrazin 8 Amine Systems

Electronic Absorption and Emission Characteristics

The interaction of acenaphtho(1,2-b)pyrazin-8-amine systems with light is a key area of study, providing insights into their electronic structure and potential applications. This is primarily investigated through UV-Vis and photoluminescence spectroscopy.

UV-Vis Spectroscopy

The study of how molecules absorb ultraviolet and visible light reveals the energy differences between their electronic ground and excited states. For new aromatic imines, UV-Vis spectroscopy is a critical tool for detailed analysis, considering their chemical structures and interactions with other polymers. nih.gov The investigation of these imines in various concentrations using UV-Vis spectroscopy helps in understanding the π–π* and n–π* transitions, although changes in absorption maxima are not always observed with varying concentrations. nih.gov

In a study involving the heterocyclic compound 4-(2-diethylamino-ethylamino)-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile (A1), UV-vis spectroscopy was instrumental in elucidating its interaction with DNA. The data suggested two different interaction mechanisms depending on the molar ratio of the compound to DNA base pairs. nih.gov

The optical properties of imines in solvents like 1,2-dichlorobenzene (B45396) are investigated using UV-Vis absorption spectroscopy to understand their absorption spectra. nih.gov

Photoluminescence Spectroscopy (Fluorescence and Phosphorescence)

Photoluminescence spectroscopy examines the light emitted by a substance after it has absorbed photons. This includes the rapid emission of fluorescence and the slower emission of phosphorescence.

A study of 4-(2-diethylamino-ethylamino)-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile (A1) interacting with DNA utilized fluorescence studies to reveal different interaction mechanisms based on the concentration ratio of A1 to DNA. nih.gov In some molecular systems, the introduction of an amino group can lead to adjustable fluorescence and phosphorescence, shifting from blue to green and cyan to green, respectively. nih.gov

The introduction of various donor groups to an acceptor molecule can lead to efficient thermally activated delayed fluorescence (TADF) properties, with some deep-blue TADF emitters showing high photoluminescent quantum yields. rsc.org In some cases, the radical cations of acenaphtho[1,2-b]dithiine derivatives, generated from their neutral precursors, have been studied using EPR and ENDOR spectra, revealing that electron removal occurs from the heteroatoms of the donor moiety. rsc.org

Solvatochromic Effects and Dipolar Character

Solvatochromism describes the change in a substance's color in response to the polarity of the solvent it is dissolved in. This phenomenon is indicative of a molecule's dipolar character, meaning it has a separation of positive and negative charges.

For instance, the compound 4-(2-diethylamino-ethylamino)-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile (A1) exhibits different interaction behaviors with DNA in solutions of varying pH. This suggests that the protonation of the amino group, influenced by the solvent environment, plays a crucial role in its binding mechanism. nih.gov

Thermally Activated Delayed Fluorescence (TADF) and Long-Persistent Luminescence (OLPL) Phenomena

Thermally Activated Delayed Fluorescence (TADF) is a process that allows for more efficient light emission in organic light-emitting diodes (OLEDs) by harvesting triplet excitons. Organic Long-Persistent Luminescence (OLPL) is the phenomenon where a material continues to glow long after the light source has been removed.

Donor-acceptor-donor (D–A–D) structured compounds have been shown to exhibit efficient orange-TADF. rsc.org The design of solution-processable multiple resonance (MR) TADF materials has led to the development of OLEDs with pure green electroluminescence and high external quantum efficiency. nih.gov These materials exhibit a small energy gap between their singlet and triplet states and low activation energy for reverse intersystem crossing. nih.gov Asymmetric TADF emitters have also been developed, showing high photoluminescent quantum yields and leading to efficient blue-emitting OLEDs. rsc.orgresearchgate.net

The development of exciplex-based OLPL materials in a single-component copolymer system has been a significant challenge. nih.gov However, strategies involving through-space charge transfer have enabled highly stable OLPL in amorphous exciplex copolymers. nih.gov Another approach involves the use of amino-functionalized metal-organic frameworks (MOFs), which can exhibit adjustable and long-persistent luminescence. nih.gov

Exciplex Formation and Charge Transfer Complexes

An exciplex is an excited-state complex formed between two different molecules, one acting as an electron donor and the other as an electron acceptor. These are a type of charge-transfer complex.

The formation of solid charge-transfer (CT) molecular complexes can be studied in solvents like chloroform. researchgate.net These complexes are often characterized by electronic and infrared spectra. researchgate.net In some systems, a light-induced, solution-persistent 1:1 CT complex can form between an amine and an imide, even when the pair is not associated in the ground state. chemrxiv.org The formation of these complexes can be verified by high-resolution mass spectrometry. chemrxiv.org

The study of CT complexes also extends to their structure and the degree of charge transfer. For example, the bond lengths in complexes of 8,9-bis(methylsulfanyl)acenaphtho[1,2-b] nih.govrsc.orgdithiine with TCNQ derivatives show minor changes compared to the pure compound, indicating a small degree of charge transfer. rsc.org In contrast, the radical cation of this dithiine in a complex with iodine shows a different structure, forming a stepwise stack. rsc.org The formation of CT complexes is a key area of interest due to their diverse applications, including in molecular wires and luminescence. mdpi.com

Singlet Oxygen Generation Quantum Yields

Singlet oxygen is a highly reactive form of oxygen that can be generated when a photosensitizer molecule absorbs light and transfers energy to ground-state triplet oxygen. The efficiency of this process is quantified by the singlet oxygen quantum yield.

The quantum yield of singlet oxygen can be determined using relative methods, often with a reference compound whose quantum yield is known. researchgate.net For instance, the quantum yield of a fluorene (B118485) derivative under two-photon excitation was determined using a photochemical method involving a chemical quencher of singlet oxygen. researchgate.net The generation of singlet oxygen is a critical process in photodynamic therapy, where photosensitizers are used to produce this cytotoxic species to destroy target cells. nih.gov

The study of singlet oxygen generation is also relevant in understanding the phototoxicity of certain compounds. For example, the interaction of 4-(2-diethylamino-ethylamino)-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile with DNA was investigated, a compound that could potentially act as a photosensitizer. nih.gov

Below is a table summarizing the key photophysical and electronic properties discussed:

| Property | Description | Relevant Systems/Findings |

| UV-Vis Spectroscopy | Measures the absorption of UV and visible light to determine electronic transitions. | Aromatic imines nih.gov, 4-(2-diethylamino-ethylamino)-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile nih.gov |

| Photoluminescence | Emission of light (fluorescence, phosphorescence) after absorption of photons. | 4-(2-diethylamino-ethylamino)-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile nih.gov, Amino-functionalized MOFs nih.gov, TADF emitters rsc.org |

| Solvatochromism | Change in color with solvent polarity, indicating dipolar character. | 4-(2-diethylamino-ethylamino)-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile nih.gov |

| TADF | Efficient light emission mechanism in OLEDs by harvesting triplet excitons. | D–A–D compounds rsc.org, MR-TADF materials nih.gov, Asymmetric TADF emitters rsc.orgresearchgate.net |

| OLPL | Long-lasting glow after removal of the excitation source. | Exciplex-based copolymers nih.gov, Amino-functionalized MOFs nih.gov |

| Exciplex/Charge Transfer | Excited-state or ground-state complexes formed between electron donors and acceptors. | Amine-imide pairs chemrxiv.org, 8,9-bis(methylsulfanyl)acenaphtho[1,2-b] nih.govrsc.orgdithiine with TCNQ rsc.org |

| Singlet Oxygen Yield | Efficiency of generating reactive singlet oxygen upon light absorption. | Fluorene derivatives researchgate.net, Photosensitizers for PDT nih.gov |

Electrochemical Properties and Redox Levels

The electrochemical characteristics of acenaphtho[1,2-b]pyrazine systems are of significant interest for their application in electronic materials. The redox behavior, which includes the potentials at which the molecule is oxidized and reduced, provides insights into the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These parameters are crucial for the design of materials for organic electronics.

Cyclic voltammetry is a key technique used to probe the electrochemical properties of these compounds. Studies on structurally related acenaphtho[1,2-b]quinoxaline (B1266190) derivatives, which share the same electron-accepting acenaphthylene-fused pyrazine (B50134) core, offer valuable insights into the likely behavior of this compound systems. The acenaphtho[1,2-b]quinoxaline core is known to be a good electron acceptor. rsc.org

Research on acenaphtho[1,2-b]quinoxaline-based copolymers has demonstrated that these materials possess low band gaps, a desirable property for applications in organic thin-film transistors. rsc.org The electrochemical properties, and thus the HOMO and LUMO energy levels, can be tuned by the introduction of different substituent groups.

For instance, in a study on donor-acceptor-donor (D-A-D) molecules with an acenaphtho[1,2-b]quinoxaline core, the introduction of carbazole (B46965) units was shown to directly influence the redox characteristics. acs.org The electrochemical analysis of these compounds revealed that they can undergo both reversible oxidation and reduction processes. acs.org The reversibility of these processes is an important factor for the stability of the material in electronic devices.

The electrochemical band gap, which is the difference between the HOMO and LUMO energy levels, can be estimated from the onset potentials of the oxidation and reduction peaks in the cyclic voltammogram. For some acenaphtho[1,2-b]quinoxaline derivatives, this electrochemical band gap has been found to be in a range suitable for use in optoelectronic applications. acs.org

While specific experimental data for this compound is not available in the reviewed literature, the electrochemical behavior can be inferred from these related systems. The amine group at the 8-position is an electron-donating group, which would be expected to raise the HOMO energy level compared to the unsubstituted parent compound. This, in turn, would likely lead to a lower oxidation potential and a potentially narrower band gap, making the compound more susceptible to oxidation.

The following table presents electrochemical data for some representative acenaphtho[1,2-b]quinoxaline derivatives, which can serve as a reference for understanding the potential redox behavior of this compound.

| Compound | First Oxidation Potential (E1/2ox, V) | First Reduction Potential (E1/2red, V) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Reference |

| F1 (A D-A-D molecule with an acenaphtho[1,2-b]quinoxaline core) | 0.85 | -1.10 | -5.25 | -3.30 | 1.95 | acs.org |

| F3 (A regioisomer of F1) | 0.83 | -1.12 | -5.23 | -3.28 | 1.95 | acs.org |

Note: The data presented is for acenaphtho[1,2-b]quinoxaline derivatives, which are structurally similar to acenaphtho[1,2-b]pyrazine systems. The potentials are typically referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.

The study of these analogous compounds indicates that the acenaphtho[1,2-b]pyrazine core provides a robust scaffold for the development of electroactive materials. The introduction of an amine substituent is a common strategy to modulate the electronic properties of organic materials, and therefore, this compound is a promising candidate for further electrochemical investigation.

Advanced Material Science Applications of Acenaphtho 1,2 B Pyrazin 8 Amine Derivatives

Optoelectronic Materials Applications

The extended π-conjugation and inherent charge-carrier mobility of the acenaphtho[1,2-b]pyrazine scaffold make it a promising building block for organic optoelectronic devices. The electronic properties can be fine-tuned through chemical modifications, influencing their performance in various applications.

Derivatives of acenaphthopyrazine have been investigated as emitters in organic light-emitting diodes (OLEDs), particularly for achieving deep-red emission, a challenging task in the field. By strategically designing molecules that incorporate an acenaphthopyrazine acceptor core, researchers have developed thermally activated delayed fluorescence (TADF) emitters. These materials can efficiently harvest both singlet and triplet excitons, leading to high internal quantum efficiencies.

In one study, two novel TADF emitters were synthesized by combining an acridine (B1665455) donor with an acenaphthopyrazine acceptor. researchgate.net The resulting molecules exhibited deep-red emission at 640 nm. researchgate.net OLEDs fabricated with these emitters achieved a maximum external quantum efficiency (EQE) of over 14%. researchgate.net The high rigidity of both the donor and acceptor units in these molecules helps to suppress non-radiative decay pathways, while the introduction of a benzene (B151609) π-bridge enhances the overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This molecular design strategy leads to a small energy gap between the singlet and triplet states (ΔE_ST) and facilitates rapid reverse intersystem crossing, both of which are crucial for efficient TADF. researchgate.net

| Emitter | Donor | Acceptor | Emission Peak (nm) | Max. EQE (%) |

| DMAC–AP | Acridine | Acenaphthopyrazine | 640 | >14 |

| DPAC–AP | Acridine | Acenaphthopyrazine | 640 | >14 |

Table 1: Performance of deep-red OLEDs based on acenaphthopyrazine derivatives. researchgate.net

While specific research on Acenaphtho(1,2-b)pyrazin-8-amine derivatives in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs) is limited, the broader class of pyrazine-based compounds has shown promise in this area. For instance, benzo[3,4-b]pyrazine (BP) is a known electron-deficient moiety used as an auxiliary acceptor in donor-acceptor (D-A) type low band-gap polymers for photovoltaic applications. nih.gov The electronic properties of such pyrazine-based dyes can be tuned to optimize light absorption and charge separation processes, which are fundamental to the operation of DSSCs. nih.govrsc.org The working principle of a DSSC involves a molecular sensitizer (B1316253) (dye) that absorbs light, leading to electron injection into a semiconductor's conduction band. nih.gov The efficiency of this process is highly dependent on the dye's molecular structure and energy levels. nih.gov Although direct data on this compound is not available, its structural similarity to other pyrazine-based dyes suggests potential for investigation in this field.

There is currently a lack of specific research data on the application of this compound derivatives in organic field-effect transistors (OFETs). However, the development of organic semiconductors for OFETs is a very active field of research. epa.hu The performance of OFETs is largely dependent on the charge carrier mobility of the organic semiconductor, its on/off current ratio, and its stability. epa.hu The planar structure and extended conjugation of the acenaphtho[1,2-b]pyrazine core are desirable features for an organic semiconductor. The introduction of an amine group at the 8-position could potentially influence the material's charge transport characteristics, making it either a p-type (hole-transporting) or n-type (electron-transporting) semiconductor. Further research is needed to synthesize and characterize such derivatives to evaluate their potential for OFET applications.

Chemical Sensing Technologies

Polymer Chemistry and Conjugated Polymers

The electropolymerization of an acenaphtho[1,2-b]pyrazine derivative has been shown to yield a novel low band gap conjugated polymer. Specifically, the electropolymerization of acenaphto[1,2-b]thieno[3,4-e]pyrazine results in the formation of poly(acenaphtho[1,2-b]thieno[3,4-e]pyrazine). This polymer exhibits a remarkably low band gap of approximately 0.5 eV.

The synthesis of such low band gap polymers is of significant interest for applications in organic electronics, where they can be used as active materials in devices such as electrochromic displays, transistors, and photovoltaics. The low band gap is a direct consequence of the electronic structure of the repeating monomer unit, which combines the electron-accepting nature of the pyrazine (B50134) ring with the electron-donating properties of the other fused aromatic rings.

Corrosion Inhibition Mechanisms and Studies

Acenaphtho[1,2-b]pyrazine and its quinoxaline (B1680401) analogue have been investigated as corrosion inhibitors for mild steel in acidic environments. These studies utilize methods such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) to evaluate the inhibition efficiency.

In a study conducted in 1 M H₂SO₄, acenaphtho[1,2-b]pyrazine was found to act as a mixed-type inhibitor, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. The inhibition efficiency of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. The presence of heteroatoms (nitrogen), π-electrons in the aromatic system, and polar functional groups are known to enhance the adsorption of organic molecules on metal surfaces.

The adsorption of acenaphtho[1,2-b]pyrazine on the mild steel surface was found to obey the Langmuir adsorption isotherm. EIS measurements showed an increase in the charge transfer resistance in the presence of the inhibitor, confirming the formation of an insulating protective film. The introduction of an amine group, as in this compound, could potentially enhance the corrosion inhibition properties due to the presence of an additional heteroatom with a lone pair of electrons that can coordinate with the metal surface.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Type of Inhibition |

| Acenaphtho[1,2-b]pyrazine | Varies | Concentration-dependent | Mixed-type |

| Acenaphtho[1,2-b]quinoxaline (B1266190) | Varies | Concentration-dependent | Mixed-type |

Table 2: Corrosion inhibition data for acenaphtho[1,2-b]pyrazine and its analogue on mild steel in 1 M H₂SO₄.

Interactions with Macromolecular Systems

Nucleic Acid (DNA) Binding Studies

The planar aromatic system of the acenaphtho[1,2-b]pyrazine core is a key feature that suggests a propensity for binding to DNA.

Studies on acenaphtho[1,2-b]pyrrole derivatives, which share the acenaphtho core, have demonstrated that these molecules can act as DNA intercalators. epa.gov Intercalation involves the insertion of the planar molecule between the base pairs of the DNA double helix. This mode of binding is stabilized by π-π stacking interactions between the aromatic system of the compound and the DNA bases.

For instance, a series of acenaphtho[1,2-b]pyrrole derivatives were shown to intercalate into DNA, leading to a conformational change from the typical B-form DNA to an A-like conformation. epa.gov The specific geometry of intercalation can be influenced by the nature and position of substituents on the heterocyclic ring. Some derivatives with a methylpiperazine substitution were found to intercalate with the long axis of the molecule parallel to the long axis of the DNA base pair. In contrast, derivatives with alkylamine side chains adopted a perpendicular orientation. epa.gov This highlights that the amino group on Acenaphtho(1,2-b)pyrazin-8-amine could play a significant role in determining its binding geometry.

In a study of 4-(2-diethylamino-ethylamino)-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile, two distinct binding mechanisms were observed depending on the molar ratio of the compound to DNA base pairs (R-value). nih.gov At lower R-values (R ≤ 0.20), the compound intercalated into the DNA. At higher ratios (R > 0.20), a surface stacking on the DNA helix occurred, driven by the protonation of the amine substituent. nih.gov

Table 1: DNA Binding Characteristics of Acenaphtho[1,2-b]pyrrole Derivatives This table is based on data for analogous compounds and is for illustrative purposes.

| Compound Type | Proposed Intercalation Geometry | DNA Conformation Change |

|---|---|---|

| Methylpiperazine-substituted acenaphtho[1,2-b]pyrroles | Long axis parallel to base-pair long axis | B-form to A-like |

| Alkylamine-substituted acenaphtho[1,2-b]pyrroles | Long axis perpendicular to base-pair long axis | B-form to A-like |

| 4-(2-diethylamino-ethylamino)-8-oxo-8H-acenaphtho[1,2-b]pyrrole-9-carbonitrile (low R-value) | Heterogeneous intercalation | B-form to A-like |

The ability of a compound to induce cleavage of DNA strands is a significant aspect of its biological activity, particularly for potential anticancer agents. While direct studies on this compound are absent, some pyrazine (B50134) derivatives have been shown to exhibit DNA cleavage activity. For example, fructosazine (B23252) and deoxyfructosazine, two pyrazine derivatives, demonstrated DNA strand breakage in plasmid DNA. nih.gov This activity was enhanced in the presence of copper ions, suggesting a potential mechanism involving metal coordination and subsequent redox chemistry. nih.gov

Protein Binding Studies

The interaction of small molecules with proteins is crucial for their transport, distribution, and pharmacological effects. Serum albumins, such as Bovine Serum Albumin (BSA), are often used as model proteins for these studies.

While no specific data exists for this compound, studies with various pyrazine-based compounds have demonstrated their ability to bind to proteins. A recent study on the interaction of substituted pyrazines with human serum albumin (HSA) showed that these compounds can bind to the protein and alter its conformation. semanticscholar.org

The binding affinity and the extent of conformational change are often dependent on the specific substituents on the pyrazine ring. For example, in a study with different substituted pyrazines, it was found that the number and position of methyl groups influenced the stability of the pyrazine-HSA complex. semanticscholar.org

Pyrazine-based compounds can engage in a variety of non-covalent interactions with proteins. A systematic analysis of pyrazine-ligand complexes in the Protein Data Bank revealed that the most common interaction is a hydrogen bond to the pyrazine nitrogen atom, which acts as a hydrogen bond acceptor. nih.gov Weak hydrogen bonds involving the pyrazine hydrogen atoms as donors, as well as π-stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan), are also frequently observed. nih.govresearchgate.net The amino group of this compound would likely contribute significantly to its protein binding through hydrogen bonding.

Molecular docking studies with 9-(alkylthio)-acenaphtho[1,2-e]-1,2,4-triazine derivatives, which also possess an acenaphtho core, suggested that these compounds can bind to the anti-apoptotic protein Bcl-2 through a combination of hydrogen bonds and hydrophobic interactions. nih.gov

Table 2: Potential Molecular Interactions of Acenaphtho[1,2-b]pyrazin-8-amine with Proteins This table is a theoretical projection based on the functional groups of the molecule and data from analogous compounds.

| Potential Interaction Type | Interacting Moiety on Compound | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding (Acceptor) | Pyrazine nitrogen atoms | Serine, Threonine, Tyrosine, Asparagine, Glutamine, Arginine, Lysine |

| Hydrogen Bonding (Donor) | Amino group | Aspartate, Glutamate, Serine, Threonine, Main chain carbonyls |

| π-π Stacking | Acenaphtho[1,2-b]pyrazine aromatic system | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interactions | Acenaphtho aromatic core | Leucine, Isoleucine, Valine, Alanine, Proline |

Mechanistic Insights into Molecular Target Interactions

Based on the interactions of analogous compounds, the biological activity of this compound could be multifaceted. Its planar, aromatic structure strongly suggests that DNA is a potential molecular target, with intercalation being a likely binding mode. The geometry of this intercalation and the resulting conformational changes in DNA could be critical determinants of its biological effects, as has been shown for related acenaphtho[1,2-b]pyrrole derivatives where the geometry of the DNA complex was more influential on antitumor activity than the binding affinity itself. epa.gov

Future Research Directions and Outlook for Acenaphtho 1,2 B Pyrazin 8 Amine Chemistry

Design of Novel Functionalized Acenaphtho[1,2-b]pyrazin-8-amine Derivatives

The foundation of exploring new functional materials lies in the ability to synthesize a diverse library of compounds with tailored properties. Future synthetic research on Acenaphtho(1,2-b)pyrazin-8-amine will likely focus on two primary areas: expanding the complexity of the core structure and diversifying the substituents on the exocyclic amine.

Multicomponent Reaction (MCR) Strategies: The development of efficient, one-pot synthetic routes is paramount. Future work should adapt established MCRs, which have been successful for related heterocycles, to the synthesis of the this compound core. nih.govnih.gov For instance, a one-pot, three-component reaction involving acenaphthylene-1,2-dione, an appropriate 1,2-diaminobenzene derivative bearing a protected or precursor amine group, and a third reactant could provide rapid access to novel core structures. rsc.org The advantage of MCRs lies in their operational simplicity and ability to generate structural complexity in a single step.

Post-synthesis Functionalization: The amine group at the 8-position is a key site for derivatization. Future research will involve leveraging this group for cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) to introduce a wide array of aryl, heteroaryl, and carbazolyl moieties. This approach allows for the systematic tuning of the molecule's donor-acceptor character, which is critical for optoelectronic applications. For example, attaching strong electron-donating groups like triphenylamine or phenothiazine to the 8-amine position can create powerful intramolecular charge-transfer (ICT) systems.

A summary of potential synthetic pathways is presented below.

| Synthetic Strategy | Key Reactants | Potential Derivatives | Rationale |

| One-Pot Multicomponent Reaction | Acenaphthylene-1,2-dione, Substituted Diamines | Core-modified analogues | Efficiently builds molecular complexity and allows for diverse starting materials. nih.gov |

| Buchwald-Hartwig Amination | This compound, Aryl Halides | N-Aryl derivatives | Creates strong donor-acceptor systems by linking electron-rich groups to the amine. |

| Suzuki Coupling | Halogenated this compound, Boronic Acids | C-C coupled derivatives | Expands the π-conjugated system of the core structure. |

| Acylation | This compound, Acyl Chlorides | N-Acyl derivatives | Modifies electronic properties and can improve thermal stability. |

Exploration of Structure-Property Relationships

A central theme of future research will be to establish clear and predictive relationships between the molecular structure of this compound derivatives and their resulting physical and chemical properties. The primary focus will be on understanding how systematic structural modifications influence their photophysical and electronic characteristics.

The donor-acceptor (D-A) architecture is a key determinant of a molecule's optoelectronic behavior. In this system, the acenaphthopyrazine core serves as the acceptor (A), while the 8-amine group and its substituents function as the donor (D). The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely tuned by varying the strength of the donor group. rsc.org For example, attaching a carbazole (B46965) unit (a moderate donor) versus a dimethylaniline unit (a strong donor) to the 8-amine position will significantly alter the emission color and charge-transfer characteristics.

Furthermore, introducing steric hindrance by adding bulky groups can influence the molecular geometry, leading to twisted intramolecular charge transfer (TICT) states. This twisting can reduce intermolecular π-π stacking in the solid state, which is often beneficial for achieving high photoluminescence quantum yields (PLQYs) and developing materials with aggregation-induced emission (AIE) properties. rsc.orgfrontiersin.org

| Structural Modification | Target Property | Expected Outcome |

| Increasing Donor Strength at 8-amine | Emission Wavelength | Red-shift in emission, moving from blue to green or red. |

| Introducing Bulky Groups (e.g., tert-butyl) | Solid-State Luminescence | Reduced aggregation-caused quenching; potential for Aggregation-Induced Emission (AIE). rsc.org |

| Extending π-Conjugation of the Core | Absorption Spectrum | Bathochromic shift (shift to longer wavelengths) and increased molar absorptivity. |

| Creating a Twisted D-A Geometry | Triplet State Energy | Increased triplet energy by disrupting conjugation, useful for blue phosphorescent hosts. researchgate.net |

Advanced Characterization Techniques and Methodological Advancements

To fully understand the complex behaviors of newly synthesized this compound derivatives, future studies must employ a suite of advanced characterization techniques. While standard methods like NMR, IR, and mass spectrometry will remain essential for structural confirmation, a deeper understanding requires more sophisticated analyses. nih.govechemcom.com

Photophysical Characterization: Time-resolved spectroscopy will be crucial for elucidating the dynamics of excited states. Techniques such as transient absorption and time-resolved photoluminescence will allow researchers to measure fluorescence lifetimes, identify the presence of thermally activated delayed fluorescence (TADF), and quantify intersystem crossing and reverse intersystem crossing rates. rsc.org

Electrochemical Analysis: Cyclic voltammetry (CV) will be used to determine the HOMO and LUMO energy levels of the new compounds. This data is vital for assessing their potential as charge-transport materials and for designing efficient device architectures in OLEDs by ensuring proper energy level alignment with other layers.

Solid-State and Morphological Studies: X-ray crystallography will provide precise information on molecular conformation and intermolecular packing in the solid state, which heavily influences bulk material properties. researchgate.net Techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) will be used to study the morphology of thin films, which is critical for device performance.

Expanding Application Horizons in Advanced Materials

The unique electronic structure of the this compound scaffold makes it a prime candidate for a range of applications in advanced materials, particularly in organic electronics.

Organic Light-Emitting Diodes (OLEDs): This is the most promising area of application. By functionalizing the 8-amine group with appropriate donor moieties, these compounds can be designed as highly efficient emitters exhibiting TADF. TADF materials allow for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency in OLEDs. rsc.org Future work will focus on developing derivatives with emissions spanning the visible spectrum, especially stable deep-blue emitters, which remain a significant challenge in the field.

Conjugated Polymers and Semiconductors: The this compound unit can be incorporated as a monomer into polymeric backbones. The resulting polymers could exhibit low band gaps and be useful as organic semiconductors in applications such as organic photovoltaics (OPVs) and field-effect transistors (OFETs). rsc.orgrsc.org The amine group provides a site for further functionalization to control solubility and polymer morphology.

Photosensitizers and Sensing: The strong charge-transfer character and potential for high triplet state generation in some derivatives could be exploited in photodynamic therapy, where the molecule generates cytotoxic singlet oxygen upon light activation. rsc.org Additionally, the fluorescence of these compounds may be sensitive to their chemical environment, opening possibilities for their use as fluorescent chemosensors for detecting specific ions or molecules.

Theoretical Predictions Guiding Experimental Research

To accelerate the discovery process and reduce the reliance on trial-and-error synthesis, computational chemistry will play an indispensable role. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the properties of molecules before they are synthesized. nih.govresearchgate.net

Future research will heavily leverage these methods to:

Screen Virtual Libraries: Create virtual libraries of this compound derivatives with different functional groups and predict their key electronic properties.

Predict Optoelectronic Behavior: Calculate HOMO/LUMO energy levels, singlet-triplet energy gaps (ΔE_ST), and absorption/emission spectra. nih.gov This allows for the pre-selection of candidates with desirable characteristics, such as a small ΔE_ST for TADF or specific energy levels for efficient charge injection in OLEDs.

Understand Structure-Property Relationships: Model how changes in molecular geometry, such as the dihedral angle between donor and acceptor units, affect the electronic structure and excited-state properties. This theoretical insight can provide a rational basis for designing molecules with targeted functionalities.

The synergy between theoretical prediction and experimental validation will be a hallmark of future research in this area, enabling a more efficient and targeted approach to the development of novel, high-performance materials based on the this compound scaffold.

Q & A

Q. What is the standard protocol for synthesizing Acenaphtho[1,2-b]pyrazin-8-amine derivatives in academic research?

The one-pot multicomponent reaction is the most widely used method. It involves reacting (acenaphthylen-1-yloxy)trimethylsilane (silyl enol ether), aldehydes (aliphatic/aromatic), ammonium acetate, and isocyanides in refluxing DMF, catalyzed by silica-supported ionic liquid [pmim]HSO₄-SiO₂. Key steps include:

Q. Which characterization techniques are essential for confirming the structure and purity of Acenaphtho[1,2-b]pyrazin-8-amine derivatives?

A combination of spectroscopic and analytical methods is required:

- FT-IR : Identifies functional groups (e.g., N-H stretches at 3254–3369 cm⁻¹, nitro groups at 1343–1550 cm⁻¹).

- ¹H/¹³C NMR : Confirms substituent integration and electronic environments (e.g., tert-butyl protons at δ 1.17 ppm).

- Elemental analysis : Validates purity (e.g., C: 74.71% vs. calculated 74.98% for nitro derivatives).

- TLC : Monitors reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of Acenaphtho[1,2-b]pyrazin-8-amine derivatives?

Optimization involves:

- Solvent selection : DMF outperforms ethanol, acetonitrile, or toluene due to its polar aprotic nature, enhancing ionic liquid catalyst activity.

- Catalyst loading : 0.01 mmol of [pmim]HSO₄-SiO₂ balances efficiency and cost.

- Temperature : Reflux (≈150°C) accelerates enol ether activation. For example, switching from dichloromethane to DMF increased yields from <50% to >75% .

Q. What mechanistic insights explain the role of silyl enol ether intermediates in the synthesis?

The silyl enol ether (2) undergoes nucleophilic attack on the aldehyde, forming an aldol adduct. Dehydration generates an α,β-unsaturated ketone, which reacts with isocyanide and ammonium acetate via a Passerini-like mechanism. The silica-supported ionic liquid stabilizes transition states, reducing energy barriers. Failure to use silyl enol ether (e.g., direct use of acenaphthylen-1(2H)-one) results in no reaction due to insufficient enol acidity .

Q. How do electronic and steric effects of substituents influence the synthesis and properties of these derivatives?

- Electron-withdrawing groups (e.g., -NO₂): Increase reaction rates but may reduce yields due to side reactions (e.g., 78% yield for 3b vs. 81% for methylthio-substituted 3j).

- Steric hindrance : Bulky substituents (e.g., 2,6-dichlorophenyl in 3h) slightly lower yields (77%) but enhance thermal stability (mp 167–170°C).

- Electronic properties : Nitro groups redshift absorption spectra, relevant for optoelectronic applications .

Q. What analytical challenges arise in detecting low-level impurities, and how can they be addressed?

Trace impurities (e.g., nitrosamines) require ultra-sensitive methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.